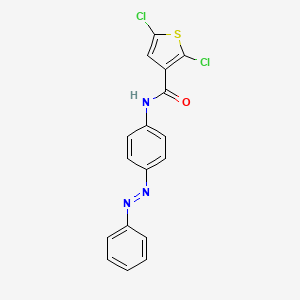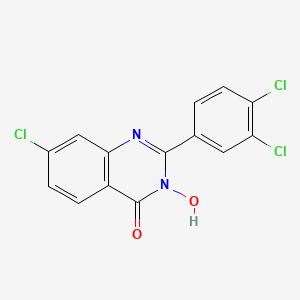
2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of furan-carboxamide derivatives have been extensively studied due to their potential in various applications, including as intermediates in pharmaceutical and material science research. For instance, the synthesis of furan-carboxamide derivatives demonstrates their utility in creating potent inhibitors against viruses such as the H5N1 influenza A virus. In particular, a study revealed that furan-carboxamide derivatives, including ones with 2,5-dimethyl substitutions, were identified as novel inhibitors of lethal H5N1 influenza A virus, indicating their significant antiviral potential (Yu Yongshi et al., 2017).
Application in Material Science
Furan derivatives, including furan-carboxamide compounds, are also being explored for their application in material science, particularly in the development of sustainable and high-performance materials. A study on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcased the potential of furan derivatives as sustainable alternatives to traditional polyphthalamides, highlighting their applicability in creating environmentally friendly materials with commercial interest (Yi Jiang et al., 2015).
Antimicrobial Properties
Research into the antimicrobial properties of furan-3-carboxamides has demonstrated their efficacy against a range of microorganisms. A study on the synthesis and antimicrobial activity of furan-3-carboxamides revealed that some derivatives exhibited significant in vitro antimicrobial activity against various microorganisms, including yeast, filamentous fungi, bacteria, and alga, suggesting their potential as antimicrobial agents (N. Zanatta et al., 2007).
Enaminone Precursors for Novel Azines
Enaminones derived from furan compounds have been used as versatile precursors for the synthesis of novel azines and azolotriazines, showcasing the broad applicability of furan derivatives in organic synthesis and drug development. A study highlighted the use of enaminone incorporating a dibromobenzofuran moiety as a precursor for novel azines and azolotriazines, underlining the chemical versatility of furan-based compounds (S. Sanad & Ahmed E. M. Mekky, 2018).
特性
IUPAC Name |
2,5-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-7-13(10(2)22-9)15(20)17-8-14-11-5-3-4-6-12(11)16(21)19-18-14/h3-7H,8H2,1-2H3,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRDJICZPDOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)




![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)




![2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2605780.png)


![Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2605785.png)